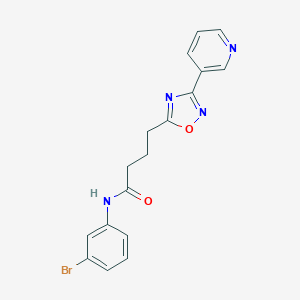
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and antitumor activities by inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of bacterial cells by disrupting the cell membrane and inhibiting the activity of specific enzymes involved in cell wall synthesis. In cancer cells, this compound induces apoptosis by activating specific signaling pathways involved in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potent antimicrobial and antitumor activities. This compound is relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for the research and development of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of new derivatives of this compound with improved activity and reduced toxicity. Another direction is the investigation of the potential applications of this compound in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-bromobenzoyl chloride with 3-aminopyridine in the presence of triethylamine to form 3-bromo-N-(3-pyridin-3-yl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to yield N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. The overall synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been the subject of numerous studies due to its potential applications in various fields. One of the primary areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Another area of interest is its antitumor activity. Studies have shown that N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C17H15BrN4O2 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-5-1-6-14(10-13)20-15(23)7-2-8-16-21-17(22-24-16)12-4-3-9-19-11-12/h1,3-6,9-11H,2,7-8H2,(H,20,23) |
Clave InChI |
RRBSMMBEXWHGNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277357.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)

![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)

![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)